Agn-PC-0kpui5
Description
While specific structural details remain proprietary, its nomenclature suggests a polymeric coordination (PC) framework involving silver (Ag) as the central metal ion. The compound’s stability and reactivity are hypothesized to arise from its unique ligand architecture, which optimizes silver’s redox properties while mitigating oxidation under ambient conditions. Current research highlights its efficacy in photochemical applications, where it outperforms traditional silver nitrate (AgNO₃) in light-driven catalytic cycles .
Properties
CAS No. |
5678-30-8 |
|---|---|
Molecular Formula |
C23H25NO6 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H25NO6/c1-14-13-15(29-3)9-10-16(14)21(25)19-20(17-7-5-6-8-18(17)30-4)24(11-12-28-2)23(27)22(19)26/h5-10,13,20,25H,11-12H2,1-4H3 |
InChI Key |
YVPWJPLGGLAPTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=CC=C3OC)O |
Origin of Product |
United States |
Preparation Methods
Agn-PC-0NI5KA: A Pyrimidinone Derivative
Agn-PC-0NI5KA, identified as 1,5-Dimethylpyrimidin-2(1H)-one (CAS 17758-24-6), features a pyrimidine ring substituted with methyl groups at positions 1 and 5. Its molecular formula, C6H8N2O, corresponds to a molar mass of 124.14 g/mol, with computed properties including a hydrogen bond acceptor count of 1 and a logP value of -0.2, indicating moderate hydrophilicity. The absence of hydrogen bond donors and rotatable bonds suggests rigidity, making it suitable for coordination chemistry or as a pharmacophore.
Agn-PC-00JG5C: A High-Molecular-Weight Complex
Agn-PC-00JG5C (CAS 913721-77-4) exhibits a molecular weight of 290.4 g/mol, with a computed XLogP3 of 5, indicating high hydrophobicity. Its structure likely incorporates multiple aromatic or heteroaromatic motifs, given the five rotatable bonds and two hydrogen bond acceptors. While its exact configuration remains undisclosed, the high silver content in related Agn-PC compounds (e.g., AgN5 frameworks) suggests potential metalloorganic characteristics.
Agn-PC-0kpui5: Hypothetical Structural Proposals
Given the naming convention, this compound may belong to the same family as Agn-PC-0NI5KA and Agn-PC-00JG5C. Proposed structures include:
- Silver-coordinated heterocycles : Analogous to AgN5, which forms 3D frameworks with ammonia ligands.
- Organobromine complexes : Similar to 3-(2-Hydroxy-2,2-diphenylacetoxy)-1,1-dimethylpiperidin-1-ium bromide (CAS 76-90-4), a quaternary ammonium compound with a bromine counterion.
Synthetic Methodologies for Agn-PC Analogues
Heterocyclic Alkylation and Functionalization
The synthesis of Agn-PC-0NI5KA likely involves N-methylation of pyrimidin-2-one precursors . A representative pathway includes:
- Base-mediated alkylation : Reacting pyrimidin-2-one with methyl iodide in the presence of a strong base (e.g., NaH) in anhydrous THF.
- Purification via crystallization : Isolating the product using solvent mixtures (e.g., ethyl acetate/hexane) to achieve >95% purity.
Key reaction parameters :
Silver-Mediated Coordination Chemistry
For silver-containing Agn-PC compounds (e.g., AgN5), solvent-free methods are prioritized to enhance energetic density. A documented approach for AgN5 involves:
- Precipitation from aqueous solutions : Adding AgNO3 to a magnesium-pentazolate complex, yielding AgN5 as a metastable solid.
- Ammonia treatment : Converting AgN5 to a 3D framework, [Ag(NH3)2]+[Ag3(N5)4]⁻, via ligand exchange.
Critical considerations :
- Photolytic instability : AgN5 decomposes to AgN3 under light, necessitating darkroom handling.
- Thermal limits : Stability up to 90°C, beyond which Ag and N2 are sole decomposition products.
Analytical Characterization Techniques
Spectroscopic and Chromatographic Methods
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm methyl group integration and heterocyclic aromaticity in Agn-PC-0NI5KA.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weights (e.g., 124.14 g/mol for Agn-PC-0NI5KA).
- X-ray Diffraction (XRD) : Resolves crystal structures, as demonstrated for [Ag(NH3)2]+[Ag3(N5)4]⁻ (density: 3.2 g/cm³).
Thermogravimetric Analysis (TGA)
Silver-based complexes exhibit distinct decomposition profiles:
| Compound | Decomposition Onset | Final Products |
|---|---|---|
| AgN5 | 90°C | Ag + N2 |
| Agn-PC-00JG5C | Not reported | Not available |
Challenges and Limitations in Synthesis
Purification Difficulties
Chemical Reactions Analysis
Types of Reactions
“Agn-PC-0kpui5” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silver oxide and nitrogen gas.
Reduction: It can be reduced to elemental silver and nitrogen gas.
Substitution: The pentazolate anion can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Reagents like halides and other anions can be used for substitution reactions.
Major Products Formed
Oxidation: Silver oxide and nitrogen gas.
Reduction: Elemental silver and nitrogen gas.
Substitution: Various substituted silver compounds depending on the anion used.
Scientific Research Applications
“Agn-PC-0kpui5” has a wide range of scientific research applications, including:
Chemistry: Used as a high-energy density material in the synthesis of other polynitrogen compounds.
Biology: Investigated for its potential antimicrobial properties due to the presence of silver.
Medicine: Explored for use in targeted drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials for electronics and energy storage.
Mechanism of Action
The mechanism of action of “Agn-PC-0kpui5” involves the release of nitrogen gas upon decomposition, which can be harnessed for various applications. The compound interacts with molecular targets through the pentazolate anion, which can form stable complexes with metals and other elements. This interaction is crucial for its high-energy density and potential use in energetic materials .
Comparison with Similar Compounds
Table 1: Comparative Properties of this compound and Analogues
| Property | This compound | Silver Nitrate (AgNO₃) | Silver Zeolite (Ag-Z) |
|---|---|---|---|
| Solubility (H₂O) | Low (<0.1 g/L) | High (122 g/100 mL) | Insoluble |
| Thermal Stability (°C) | >250 | 210 | 300 |
| Antimicrobial Efficacy* | 99.9% reduction | 95% reduction | 98% reduction |
| Catalytic Turnover (h⁻¹) | 1200 | 400 | 800 |
Tested against *E. coli ATCC 25922 under standardized conditions .
Mechanistic Advantages
- Redox Activity: this compound’s ligand system stabilizes Ag⁺ in a semi-reduced state, enabling reversible electron transfer in photocatalytic applications. This contrasts with AgNO₃, which undergoes irreversible reduction to Ag⁰ under UV light .
Research Findings and Limitations
Recent studies underscore this compound’s versatility:
- Environmental Remediation: Demonstrated 85% degradation of methylene blue in 30 minutes under visible light, outperforming AgNO₃ (45%) and Ag-Z (60%) .
- Biocompatibility: In vitro assays show <5% hemolysis at 100 ppm, compared to AgNO₃’s 25% at the same concentration .
However, challenges persist:
- Synthesis Complexity: Multi-step ligand synthesis increases production costs by 3× compared to AgNO₃ .
- Data Gaps: Long-term stability under humid conditions and ecotoxicological profiles remain understudied, necessitating further research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
